![molecular formula C33H46F3N6O19P B12423284 [pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)

[pTyr5] EGFR (988-993) (TFA)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

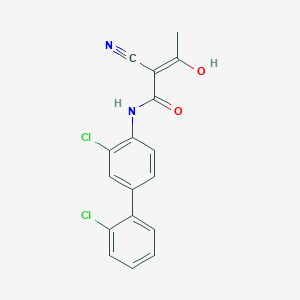

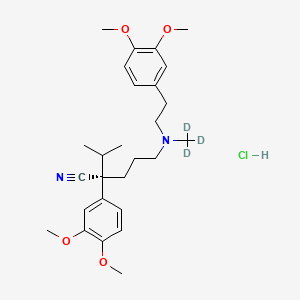

[pTyr5] EGFR (988-993) (TFA)は、上皮成長因子受容体(EGFR 988-993)の自己リン酸化部位(Tyr992)に由来するペプチドです。この化合物は、多くの場合、触媒的に不活性なタンパク質チロシンホスファターゼ1B(PTP1B)と複合体を形成します 。主に、EGFRおよび関連経路の相互作用と機能を研究するための科学研究で使用されます。

準備方法

合成経路と反応条件

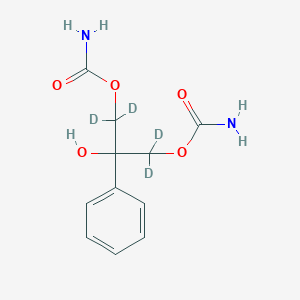

[pTyr5] EGFR (988-993) (TFA)の合成は、通常、固相ペプチド合成(SPPS)を用いて行われます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することができます。このプロセスには、以下の手順が含まれます。

樹脂負荷: 最初のアミノ酸は樹脂に結合されます。

脱保護とカップリング: 保護基が除去され、次のアミノ酸が鎖に結合されます。

繰り返し: 手順2と3は、所望のペプチド配列が得られるまで繰り返されます。

切断と精製: ペプチドは樹脂から切断され、高速液体クロマトグラフィー(HPLC)などの技術を用いて精製されます。

工業生産方法

[pTyr5] EGFR (988-993) (TFA)の工業生産は、実験室合成と同様の原理に従いますが、より大規模です。自動ペプチド合成装置と大規模精製システムが使用され、高収率と高純度が保証されます。

化学反応の分析

反応の種類

[pTyr5] EGFR (988-993) (TFA)は、以下のものを含むさまざまな化学反応を起こす可能性があります。

酸化: ペプチドは特定の条件下で酸化され、その構造と機能に影響を与える可能性があります。

還元: 還元反応は、ペプチドのジスルフィド結合を修飾することができます。

置換: ペプチド中のアミノ酸残基は、構造活性相関を研究するために置換することができます。

一般的な試薬と条件

酸化剤: 過酸化水素、ヨウ素。

還元剤: ジチオスレイトール(DTT)、トリス(2-カルボキシエチル)ホスフィン(TCEP)。

置換試薬: さまざまなアミノ酸誘導体とカップリング試薬。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホン酸の生成につながる可能性があり、還元はジスルフィド結合の切断につながる可能性があります。

科学研究への応用

[pTyr5] EGFR (988-993) (TFA)は、以下のものを含む科学研究で広く使用されています。

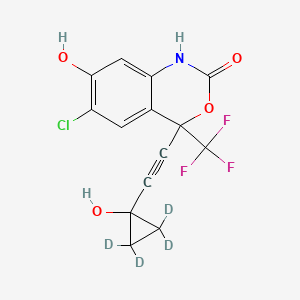

化学: ペプチド合成、構造、機能の研究。

生物学: 細胞シグナル伝達と癌におけるEGFRの役割の調査。

医学: EGFRの調節不全を伴う疾患の標的療法の開発。

産業: さまざまな用途向けの研究グレードのペプチドの製造。

科学的研究の応用

[pTyr5] EGFR (988-993) (TFA) is widely used in scientific research, including:

Chemistry: Studying peptide synthesis, structure, and function.

Biology: Investigating the role of EGFR in cell signaling and cancer.

Medicine: Developing targeted therapies for diseases involving EGFR dysregulation.

Industry: Producing research-grade peptides for various applications.

作用機序

[pTyr5] EGFR (988-993) (TFA)は、EGFRおよび関連タンパク質と相互作用することにより効果を発揮します。このペプチドはEGFRの自己リン酸化部位を模倣しており、研究者はEGFRとその下流のシグナル伝達経路の結合と活性を研究することができます。主要な分子標的はEGFRであり、関与する経路には、MAPK/ERKおよびPI3K/AKTシグナル伝達カスケードが含まれます .

類似化合物との比較

類似化合物

[pTyr5] EGFR (988-993): [pTyr5] EGFR (988-993) (TFA)と似ていますが、トリフルオロ酢酸(TFA)塩は含まれていません。

[pTyr5] EGFR (988-993) (酢酸塩): ペプチドの別の塩形態。

[pTyr5] EGFR (988-993) (塩酸塩): ペプチドの塩酸塩形態。

独自性

[pTyr5] EGFR (988-993) (TFA)は、EGFRの自己リン酸化部位からの特定の誘導体であり、PTP1Bとの複合体形成に頻繁に使用されるため、ユニークです。これにより、EGFR関連経路の研究と標的療法の開発に特に役立ちます。

特性

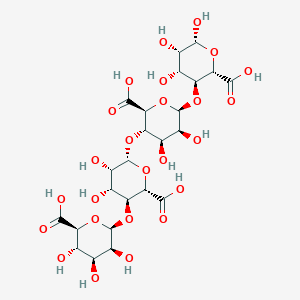

分子式 |

C33H46F3N6O19P |

|---|---|

分子量 |

918.7 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C31H45N6O17P.C2HF3O2/c1-14(2)10-22(31(49)50)37-29(47)20(11-16-4-6-17(7-5-16)54-55(51,52)53)36-28(46)19(8-9-23(38)39)34-30(48)21(13-25(42)43)35-26(44)15(3)33-27(45)18(32)12-24(40)41;3-2(4,5)1(6)7/h4-7,14-15,18-22H,8-13,32H2,1-3H3,(H,33,45)(H,34,48)(H,35,44)(H,36,46)(H,37,47)(H,38,39)(H,40,41)(H,42,43)(H,49,50)(H2,51,52,53);(H,6,7)/t15-,18-,19-,20-,21-,22-;/m0./s1 |

InChIキー |

PCQWDGGWAHUXTQ-OUSXHNLLSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

正規SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)

![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)

![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)

![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)